4-(3-Methyloxetan-3-yl)aniline
Overview
Description
4-(3-Methyloxetan-3-yl)aniline, also known as 4-MMA, is an organic compound with a wide range of applications in the field of scientific research. It is an aniline derivative with a methyloxetane group, and is used as a reactant in organic synthesis and as an intermediate in the preparation of a variety of compounds. 4-MMA is a versatile compound that has been used in a number of scientific applications, including drug design, chemical synthesis, and biochemistry.
Scientific Research Applications
Electrochemical Applications
- Electrochemical Synthesis of Polymers: Leyla Shahhosseini et al. (2016) synthesized a novel monomer, closely related to 4-(3-Methyloxetan-3-yl)aniline, which was used for electrochemical synthesis of polymers. These polymers showed potential as counter electrodes in dye-sensitized solar cells, exhibiting a 21% greater energy conversion efficiency than platinum counter electrodes (Shahhosseini et al., 2016).
Material Science and Nanotechnology
- Synthesis of Electrochromic Materials: Shuai Li et al. (2017) developed novel electrochromic materials using derivatives of aniline, akin to 4-(3-Methyloxetan-3-yl)aniline. These materials demonstrated high optical contrasts and fast switching speeds, making them suitable for near-infrared electrochromic applications (Li et al., 2017).
- Electroluminescence Application: Dileep A. K. Vezzu et al. (2010) investigated bis-cyclometalated platinum complexes, including derivatives of aniline, for electroluminescence applications. These complexes showed potential for use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Organic Chemistry
- Synthesis and Structural Analysis: Qing-mei Wu et al. (2021) conducted a detailed study on the synthesis and structural properties of compounds related to 4-(3-Methyloxetan-3-yl)aniline. Their work provided insights into the molecular structure and vibrational properties of these compounds (Wu et al., 2021).
Catalysis and Chemical Reactions
- Hydroaminomethylation of Aromatic Amines: Zhiwen Zheng et al. (2019) developed a catalytic system for the synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. This process demonstrated high efficiency and yield, showing the versatility of aniline derivatives in organic synthesis (Zheng et al., 2019).
Environmental Science
- Aniline Degradation: Z. Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, highlighting the environmental significance of aniline compounds in bioremediation and wastewater treatment (Liu et al., 2002).
Corrosion Science
- Corrosion Inhibition: D. Daoud et al. (2014) synthesized a Schiff base derived from aniline, which showed effective corrosion inhibition on mild steel in acidic environments. This application underscores the potential of aniline derivatives in protecting metal surfaces (Daoud et al., 2014).
properties
IUPAC Name |
4-(3-methyloxetan-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQTNSZCIBOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyloxetan-3-yl)aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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